molecular formula C18H21N3O5 B6043528 ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

Cat. No.: B6043528
M. Wt: 359.4 g/mol
InChI Key: RNMGCDBEAMKXOV-UHFFFAOYSA-N
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Description

Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is a complex organic compound that features a benzofuran moiety, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized to form the benzofuran ring .

The next step involves the formation of the piperazine ring, which can be achieved by reacting ethylenediamine with a suitable dihaloalkane. The final step is the coupling of the benzofuran moiety with the piperazine ring through a glycine linker, followed by esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the ester group can produce ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-methanol .

Scientific Research Applications

Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function, while the piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 2-(2-hydroxyphenyl)benzofuran and 2-(2-methoxyphenyl)benzofuran share structural similarities.

    Piperazine derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-methoxyethyl)piperazine are structurally related.

Uniqueness

Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is unique due to the combination of the benzofuran and piperazine moieties linked through a glycine ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

ethyl 4-[2-(1-benzofuran-2-carbonylamino)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-2-25-18(24)21-9-7-20(8-10-21)16(22)12-19-17(23)15-11-13-5-3-4-6-14(13)26-15/h3-6,11H,2,7-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMGCDBEAMKXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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